4-(((2-Methoxyphenyl)methylene)amino)benzoic acid
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Overview
Description
4-(((2-Methoxyphenyl)methylene)amino)benzoic acid is a Schiff base compound derived from the condensation of 2-methoxybenzaldehyde and 4-aminobenzoic acid. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Methoxyphenyl)methylene)amino)benzoic acid typically involves the condensation reaction between 2-methoxybenzaldehyde and 4-aminobenzoic acid. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .
Industrial Production Methods
The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(((2-Methoxyphenyl)methylene)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its original aldehyde and amine components.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: 2-methoxybenzaldehyde and 4-aminobenzoic acid.
Substitution: Substituted derivatives on the aromatic rings.
Scientific Research Applications
4-(((2-Methoxyphenyl)methylene)amino)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(((2-Methoxyphenyl)methylene)amino)benzoic acid involves its interaction with various molecular targets. As a Schiff base, it can form complexes with metal ions, which can then interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Ethyl 4-((2-hydroxy-4-methoxyphenyl)methylene)amino)benzoate .
Uniqueness
4-(((2-Methoxyphenyl)methylene)amino)benzoic acid is unique due to its specific structure, which combines the properties of both 2-methoxybenzaldehyde and 4-aminobenzoic acid. This combination results in a compound with distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Biological Activity
4-(((2-Methoxyphenyl)methylene)amino)benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a benzoic acid moiety with a methylene bridge connecting to a 2-methoxyphenyl group. Its molecular formula is C16H15N1O3, with a molecular weight of approximately 255.27 g/mol. The structural complexity contributes to its unique biological activity.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
2. Anticancer Activity
This compound has been evaluated for its anticancer properties, showing promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported for these cell lines range from 21.3 ± 4.1 µM to 28.3 ± 5.1 µM, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin .
3. Anti-Cholinesterase Activity
In vitro studies have demonstrated that certain analogs of the compound exhibit anti-cholinesterase activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential therapeutic benefits in enhancing cognitive function .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thereby disrupting cellular processes in pathogens or cancer cells.
- Receptor Binding : Its structural features allow it to bind to receptors that mediate various biological responses, including apoptosis in cancer cells .
Antimicrobial Study
A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 100 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent .
Anticancer Evaluation
In a comparative study involving several derivatives of PABA, this compound showed superior activity against MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutics . The study highlighted the importance of structural modifications in enhancing anticancer potency.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Aminobenzoic Acid | C7H7N1O2 | Simpler structure; lacks methylene bridge |
2-Methoxybenzoic Acid | C8H8O3 | Contains only one aromatic ring |
4-(Hydroxymethyl)benzoic Acid | C8H10O3 | Hydroxymethyl group instead of methylene |
4-(Methylthio)benzoic Acid | C8H9OS | Contains sulfur; alters electronic properties |
The uniqueness of this compound lies in its dual aromatic system and specific functional groups that may confer distinct biological activities compared to these similar compounds .
Properties
CAS No. |
71937-07-0 |
---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-[(2-methoxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-19-14-5-3-2-4-12(14)10-16-13-8-6-11(7-9-13)15(17)18/h2-10H,1H3,(H,17,18) |
InChI Key |
QUXIIRLGUZOXFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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